what is the structure of D-Lysinamide dihydrochloride
what is the structure of D-Lysinamide dihydrochloride
An In-Depth Technical Guide to the Structure and Properties of D-Lysinamide Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
D-Lysinamide dihydrochloride is the salt form of the D-isomer of lysine amide, a derivative of the essential amino acid D-lysine. By converting the carboxylic acid moiety to a primary amide, the molecule's chemical properties are significantly altered, while the presence of two primary amine groups—one at the alpha position and one at the terminus of the side chain (epsilon position)—imparts a strong cationic character when protonated. This guide provides a comprehensive technical overview of the structure, nomenclature, physicochemical properties, synthesis, and key applications of D-Lysinamide dihydrochloride. Particular focus is given to the structural rationale behind its utility as a building block in peptide synthesis and as a cationic headgroup in lipid-based gene delivery systems, providing researchers with the foundational knowledge required for its effective application.
Chemical Identity and Core Structure
Nomenclature and Stereochemistry
The systematic IUPAC name for the parent compound, D-lysinamide, is (2R)-2,6-diaminohexanamide . The designation "D-" refers to the stereochemical configuration at the alpha-carbon (C2), which, according to Cahn-Ingold-Prelog priority rules, corresponds to the (R) configuration. This makes it the enantiomer of the more common biological isomer, L-lysinamide, which has the (S) configuration.
The core structure is derived from D-lysine by the formal replacement of the carboxyl hydroxyl group with an amino group, forming a primary amide. The "dihydrochloride" suffix indicates that the molecule is supplied as a salt, with two equivalents of hydrochloric acid.
The Dihydrochloride Salt Form: Rationale and Implications
D-lysinamide is a diprotic base, possessing two primary amino groups (α-amino and ε-amino) that are readily protonated by strong acids like HCl. The formation of the dihydrochloride salt is a critical aspect of its practical use for several reasons:
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Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in water and other polar solvents compared to the free base. This is crucial for its use in aqueous biochemical buffers and for formulation development.
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Improved Stability: The salt form is typically a stable, crystalline solid that is less susceptible to degradation than the free base, ensuring a longer shelf life and more consistent experimental results.
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Cationic Character: In solution, the molecule exists as a dication with two ammonium (-NH₃⁺) groups. This positive charge is the primary driver for its application in gene delivery, where it can electrostatically interact with the anionic phosphate backbone of nucleic acids like DNA.
Below is a diagram illustrating the protonated structure of D-lysinamide with its chloride counter-ions.
Caption: Structure of D-Lysinamide Dihydrochloride.
Physicochemical Properties and Characterization
The reliable use of any chemical compound in a research setting depends on well-defined physical and chemical properties.
Summary of Key Properties
The properties of D-lysinamide dihydrochloride are expected to be nearly identical to its L-enantiomer, with the exception of the sign of its specific optical rotation.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2,6-diaminohexanamide dihydrochloride | |
| CAS Number | 106400-37-7 (Parent free base) | |
| Molecular Formula | C₆H₁₅N₃O · 2HCl | |
| Molecular Weight | 218.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water | |
| Melting Point | Approx. 220-221 °C (for L-isomer) |
Note: A dedicated CAS number for the D-isomer dihydrochloride salt is not consistently reported in major chemical databases; the CAS for the parent D-lysinamide free base is provided for unambiguous identification.
Standard Analytical Validation
To ensure the identity and purity of D-lysinamide dihydrochloride for experimental use, a standard suite of analytical techniques should be employed. This represents a self-validating system for any researcher synthesizing or procuring the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Confirms the proton environment. Expected signals would include distinct peaks for the alpha-proton, the amide protons, the two ammonium protons (which may exchange with solvent), and the four methylene groups of the side chain.
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¹³C NMR: Confirms the carbon backbone, with characteristic signals for the carbonyl carbon and the five aliphatic carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight of the protonated parent molecule (cation) at m/z ≈ 146.12.
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High-Performance Liquid Chromatography (HPLC): Used to assess purity. A chiral HPLC method would be required to distinguish the D-isomer from any L-isomer contamination.
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Polarimetry: Measures the specific rotation to confirm the stereochemical identity. The D-isomer will have a specific rotation equal in magnitude but opposite in sign to the L-isomer.
Synthesis and Manufacturing Considerations
Rationale for Synthetic Strategy
The direct conversion of the carboxylic acid of D-lysine to its amide is challenging due to the presence of the two highly nucleophilic amino groups, which would interfere with the reaction. Therefore, a robust synthesis requires a multi-step approach centered on two key principles:
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Protection of Amino Groups: The α- and ε-amino groups must be temporarily "capped" with protecting groups (e.g., Boc, Cbz) to prevent them from reacting.
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Activation of the Carboxyl Group: The carboxyl group must be converted into a more reactive species (e.g., an acid chloride, an activated ester) to facilitate attack by an amine source.
A common and efficient laboratory-scale method avoids the need for protection by starting with the amino acid salt and leveraging differential reactivity.
Experimental Protocol: Esterification followed by Ammonolysis
This protocol is adapted from established methodologies for the synthesis of amino acid amides.
Step 1: Methyl Esterification of D-Lysine Dihydrochloride
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Causality: Thionyl chloride (SOCl₂) reacts with the alcohol (methanol) to form methyl chlorosulfite and HCl in situ. This highly acidic environment keeps the amino groups protonated and non-nucleophilic while activating the carboxylic acid for esterification.
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Suspend D-lysine dihydrochloride (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Cool the suspension in an ice bath to 0 °C.
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Slowly add thionyl chloride (2.2 eq) dropwise via syringe, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the solid dissolves, then heat to reflux for 2-4 hours until TLC or LC-MS indicates complete conversion to the ester.
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Remove the solvent and excess reagents under reduced pressure to yield the crude D-lysine methyl ester dihydrochloride as a solid or viscous oil.
Step 2: Ammonolysis of the Methyl Ester Intermediate
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Causality: A saturated solution of ammonia in an alcohol provides a high concentration of the nucleophile (NH₃) needed to displace the methoxy group from the ester, forming the more thermodynamically stable primary amide.
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Dissolve the crude D-lysine methyl ester dihydrochloride from the previous step in a minimal amount of anhydrous methanol.
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Transfer this solution to a pressure vessel containing a pre-cooled, saturated solution of ammonia in methanol.
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Seal the vessel and allow it to stir at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.
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Upon completion, carefully vent the vessel in a fume hood.
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Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/ether mixture) to yield pure D-lysinamide dihydrochloride.
Caption: Workflow for the synthesis of D-Lysinamide dihydrochloride.
Applications in Research and Drug Development
The unique structure of D-lysinamide dihydrochloride—combining a chiral center, a peptide-bond-forming amide, and two cationic sites—makes it a valuable tool in specialized applications.
Chiral Building Block in Peptide Synthesis
D-amino acids and their derivatives are used to synthesize peptides with enhanced properties. Incorporating D-lysinamide at the C-terminus of a peptide can:
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Increase Proteolytic Stability: Peptidases that typically cleave L-amino acid peptide bonds are often unable to recognize or hydrolyze bonds involving D-amino acids, leading to a longer biological half-life.
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Modulate Biological Activity: The change in stereochemistry can alter the peptide's three-dimensional structure, potentially leading to modified receptor binding affinity or selectivity.
Cationic Headgroup for Non-Viral Gene Delivery
A primary application in drug development is its use as a cationic headgroup in synthetic lipids (cationic amphiphiles) for creating lipoplexes—complexes of lipids and nucleic acids.
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Mechanism of Action: The core principle relies on electrostatic interactions. Cationic lipids containing a D-lysinamide headgroup are formulated into liposomes. When mixed with anionic plasmid DNA or siRNA, they spontaneously self-assemble into nanoparticle-sized lipoplexes. The two protonated amino groups of the lysinamide moiety provide a strong positive charge density, enabling efficient condensation of the nucleic acid cargo.[1] This condensation protects the genetic material from degradation by nucleases in the bloodstream. The overall positive surface charge of the resulting lipoplex facilitates its binding to and uptake by the negatively charged cell membrane.
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Authoritative Insight: A seminal study by Choi et al. demonstrated that conjugating lysinamide to a cholesterol anchor created a novel cationic liposome that exhibited high gene transfer efficiency into mammalian cells with significantly lower toxicity compared to other polycationic reagents like poly-L-lysine.[1] This highlights the advantage of using a well-defined, low-molecular-weight cationic headgroup.
Caption: Conceptual workflow of lipoplex formation for gene delivery.
Conclusion
D-Lysinamide dihydrochloride is more than just a simple amino acid derivative. Its structure, defined by (R)-stereochemistry, a primary amide, and two protonatable amino groups, provides a unique combination of properties. The dihydrochloride salt form ensures the solubility and stability required for laboratory and pharmaceutical applications. As demonstrated, this compound serves as a valuable chiral building block for creating protease-resistant peptides and, critically, as a highly effective cationic headgroup for the development of non-viral gene delivery vectors. A thorough understanding of its structure and the rationale behind its synthesis and applications is essential for scientists and researchers aiming to leverage its full potential in drug development and biochemical innovation.
References
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L-lysinamide dihydrochloride - Introduction. ChemBK. [Link]
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d-Lysinamide. PubChem, National Center for Biotechnology Information. [Link]
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Choi JS, Lee EJ, Jang HS, Park JS. New cationic liposomes for gene transfer into mammalian cells with high efficiency and low toxicity. Bioconjugate Chemistry. 2001 Jan-Feb;12(1):108-13. [Link]
